5-Bromo-2-(bromomethyl)-3-fluoropyridine
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Overview
Description
5-Bromo-2-(bromomethyl)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FN It is a derivative of pyridine, where the pyridine ring is substituted with bromine, bromomethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 3-fluoropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-3-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative used in cross-coupling reactions.
5-Bromo-2-methylpyrimidine: Similar in structure but with a methyl group instead of a bromomethyl group.
5-Bromo-2-(bromomethyl)benzoate: A benzoate derivative with similar bromomethyl substitution.
Uniqueness
5-Bromo-2-(bromomethyl)-3-fluoropyridine is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H4Br2FN |
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Molecular Weight |
268.91 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
InChI Key |
FFPIVPVFJCHOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)Br |
Origin of Product |
United States |
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